1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine
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Description
1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine, also known by its chemical formula C~8~H~11~N~3~ , is a compound with intriguing pharmacological properties. Its structure combines a benzoimidazole core with a dimethylamino-propyl side chain. The compound’s systematic name is 1-ethyl-3-(3-dimethylaminopropyl)urea .
Mechanism of Action
Target of Action
Similar compounds such as cabergoline are known to act as dopamine receptor agonists .
Mode of Action
A related compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to act as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Similar compounds like edc are used in peptide synthesis and in the preparation of antibodies like immunoconjugates .
Pharmacokinetics
It’s worth noting that similar compounds like edc are water-soluble , which can influence their bioavailability and pharmacokinetics.
Result of Action
Similar compounds like edc are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, EDC is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture . Therefore, it’s crucial to store and handle such compounds properly to maintain their effectiveness.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGUCOQJCAODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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